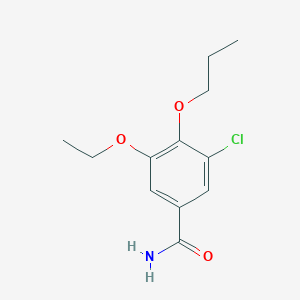

3-chloro-5-ethoxy-4-propoxybenzamide

Description

3-chloro-5-ethoxy-4-propoxybenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of chloro, ethoxy, and propoxy substituents on the benzene ring

Properties

IUPAC Name |

3-chloro-5-ethoxy-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPYLGPKJNTVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C(=O)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-4-propoxybenzamide typically involves the following steps:

Nitration: The starting material, 3-chloro-5-ethoxy-4-propoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Acylation: The resulting amine is acylated with an appropriate acyl chloride, such as benzoyl chloride, to form the benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-4-propoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered functional groups.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

3-chloro-5-ethoxy-4-propoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

Biological Studies: It is used as a probe to study various biological processes and interactions.

Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.

Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-5-ethoxybenzamide

- 4-propoxybenzamide

- 3-chloro-4-propoxybenzamide

Uniqueness

3-chloro-5-ethoxy-4-propoxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Q & A

Basic: What are the standard synthetic routes for 3-chloro-5-ethoxy-4-propoxybenzamide, and how can reaction purity be optimized?

Answer:

The synthesis typically involves sequential substitution reactions on a benzamide core. A common approach is:

Chlorination : Introduce chlorine at position 3 using reagents like SOCl₂ or PCl₅ under anhydrous conditions.

Alkoxy group addition : Ethoxy (C₂H₅O-) and propoxy (C₃H₇O-) groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) using NaH or K₂CO₃ as base in polar aprotic solvents (DMF, DMSO).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Optimization : Monitor reaction progress with TLC/HPLC. Use stoichiometric excess of alkoxy precursors (1.2–1.5 eq) to drive substitutions to completion. Post-reaction quenching (e.g., aqueous NaHCO₃) removes acidic byproducts .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy δ ~1.3 ppm for CH₃, 3.4–4.0 ppm for OCH₂; propoxy δ ~0.9–1.1 ppm for CH₃). Aromatic protons show splitting consistent with chloro and alkoxy substituents .

- XRD : Single-crystal X-ray diffraction (SHELX software) resolves bond angles/planarity. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances resolution .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber vials at –20°C for long-term stability .

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C for 14 days; quantify intact compound by LC-MS .

Advanced: How can contradictory bioactivity data from different assays be resolved?

Answer:

- Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Control for solvent interference (DMSO ≤0.1%) and cytotoxicity (MTT assay) .

- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to assess inter-assay variability. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .

- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., replacing propoxy with methoxy) .

Advanced: What computational strategies predict reaction mechanisms for alkoxy group installation?

Answer:

- DFT modeling : Gaussian or ORCA software calculates transition states (TS) for SN2 pathways. Solvent effects (PCM model) and steric hindrance (propoxy vs. ethoxy) are key variables .

- Kinetic studies : Monitor reaction rates via in situ IR. Fit data to Eyring equation to compare activation energies for ethoxy/propoxy substitutions .

- MD simulations : LAMMPS or GROMACS models assess solvent accessibility at substitution sites .

Advanced: How are structure-activity relationships (SAR) studied for this compound in medicinal chemistry?

Answer:

- Analog synthesis : Systematically vary substituents (e.g., halogen position, alkoxy chain length) and test bioactivity (IC₅₀ in kinase assays) .

- Co-crystallization : If target protein is known (e.g., kinase), solve ligand-bound structures (XRD) to map binding interactions .

- QSAR models : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity .

Advanced: What strategies mitigate common side reactions during synthesis (e.g., over-chlorination)?

Answer:

- Temperature control : Chlorination at 0–5°C minimizes electrophilic aromatic substitution at unintended positions.

- Protecting groups : Temporarily block reactive sites (e.g., –NH₂ with Boc) before alkoxy substitutions .

- Analytical troubleshooting : LC-MS identifies byproducts (e.g., di-chlorinated species). Adjust stoichiometry or switch to milder chlorinating agents (e.g., NCS) .

Advanced: How can high-throughput crystallography pipelines improve structural characterization?

Answer:

- Automated screening : Use robotics (Formulatrix NT8) to test 500+ crystallization conditions (PEGs, salts).

- MicroED : Enables structure determination from sub-micron crystals for poorly diffracting samples .

- Data pipelines : SHELXC/D/E for rapid phasing; Phenix for refinement. Cross-validate with NMR NOESY data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.